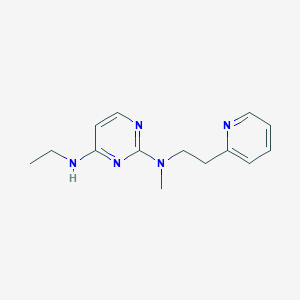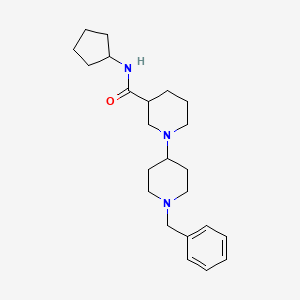
N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine
Overview
Description
N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine is a complex organic compound that features a fluorene moiety, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine typically involves multiple steps. One common approach is to start with the fluorene derivative, which is then functionalized to introduce the pyrimidine and piperidine moieties. The reaction conditions often involve the use of strong bases, solvents like tetrahydrofuran (THF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The fluorene moiety can intercalate with DNA, while the pyrimidine and piperidine rings can interact with proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(9H-fluoren-2-yl)aryl-1H-benzimidazole: Known for its fluorescence properties and used in optical materials.
2,7-dichloro-9H-fluorene-based thiazolidinone: Exhibits antimicrobial and anticancer activities.
9,9-dimethyl-N-phenyl-9H-fluoren-2-amine: Used in the synthesis of advanced materials.
Uniqueness
N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine is unique due to its combination of fluorene, pyrimidine, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(9H-fluoren-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-2-7-21-18(5-1)14-19-13-17(8-9-22(19)21)15-26-20-6-3-12-27(16-20)23-24-10-4-11-25-23/h1-2,4-5,7-11,13,20,26H,3,6,12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTZHUSFJPDLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-4-(4-methoxyphenyl)butane-1,4-dione](/img/structure/B4528336.png)
![N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B4528338.png)


![N-[(1S)-1-phenylethyl]-4-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B4528358.png)
![2-(3,5-dimethylphenoxy)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-N-methylethanamine](/img/structure/B4528366.png)
![1-methoxy-3-[methyl(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propan-2-ol](/img/structure/B4528373.png)
![1-[isopropyl(methyl)amino]-3-[5-({isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B4528382.png)
![4-ethyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B4528392.png)

![N-(2-chloro-5-methylphenyl)-3-[(3-hydroxypiperidin-1-yl)methyl]benzamide](/img/structure/B4528409.png)
![2-{4-[(1-isopropylpiperidin-4-yl)carbonyl]piperazin-1-yl}nicotinonitrile](/img/structure/B4528421.png)
![N-(2-{[(2-ethoxypyridin-3-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B4528429.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]propanamide](/img/structure/B4528436.png)
